molecular formula C7H6N2S B13912988 1H-pyrrolo[2,3-b]pyridine-4-thiol

1H-pyrrolo[2,3-b]pyridine-4-thiol

Cat. No.: B13912988
M. Wt: 150.20 g/mol
InChI Key: GLDRFUJFSNNWIM-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine-4-thiol is a heterocyclic compound that belongs to the pyridine family It is characterized by a fused pyrrole and pyridine ring system with a thiol group at the 4-position

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridine-4-thione

InChI

InChI=1S/C7H6N2S/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10)

InChI Key

GLDRFUJFSNNWIM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=S)C=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach includes the use of Mannich bases, where the pyridine ring undergoes substitution reactions predominantly at the 3-position .

Industrial Production Methods

Industrial production of 1H-pyrrolo[2,3-b]pyridine-4-thiol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. specific industrial methods are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[2,3-b]pyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1H-pyrrolo[2,3-b]pyridine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the active site and preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and migration, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Lacks the thiol group but shares the core structure.

    1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to the pyridine ring.

    1H-pyrrolo[3,4-c]pyridine: Another isomer with a different ring fusion pattern.

Uniqueness

1H-pyrrolo[2,3-b]pyridine-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables the compound to undergo unique chemical transformations compared to its analogs .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-4-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

1H-Pyrrolo[2,3-b]pyridine-4-thiol features a pyrrolopyridine core with a thiol group at the 4-position. Its synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes to create the desired thiol derivative.

The biological activity of 1H-pyrrolo[2,3-b]pyridine-4-thiol is primarily attributed to its interaction with various molecular targets:

  • Protein Tyrosine Phosphatase Inhibition : This compound has been identified as an inhibitor of SHP2, a protein tyrosine phosphatase involved in cancer signaling pathways. Inhibition of SHP2 can disrupt the Ras/ERK signaling cascade, which is crucial for cell proliferation and survival in cancer cells .
  • Anti-inflammatory Activity : Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant anti-inflammatory properties. A study showed that certain analogs could inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli .

Anticancer Properties

1H-pyrrolo[2,3-b]pyridine-4-thiol has demonstrated promising anticancer activity across various studies:

  • Inhibition of Tumor Cell Growth : A derivative of this compound exhibited potent anti-MELK (maternal embryonic leucine zipper kinase) activity with an IC50 value of 32 nM against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by causing cell cycle arrest at the G0/G1 phase, leading to reduced proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of 1H-pyrrolo[2,3-b]pyridine derivatives has been highlighted in various studies:

  • Inhibition of Neutrophil Elastase : Certain modifications to the pyrrolo[2,3-b]pyridine structure have resulted in enhanced inhibition of human neutrophil elastase (HNE), an enzyme implicated in inflammatory responses .

Structure-Activity Relationship (SAR)

The efficacy of 1H-pyrrolo[2,3-b]pyridine-4-thiol can be influenced by various substituents on the pyridine ring. Key findings from SAR studies include:

Substituent PositionModification TypeBiological Activity
4Trimethoxy phenyl groupIncreased anti-inflammatory activity
2Alkyl carbonyl substitutionEnhanced HNE inhibitory activity
6Hydroxyphenyl substitutionImproved ALK inhibition

These modifications have shown that increasing the number or type of substituents can significantly enhance biological activity.

Case Studies

  • In Vivo Efficacy Against Cancer : In rodent models, compounds derived from 1H-pyrrolo[2,3-b]pyridine were tested for their ability to inhibit tumor growth. Results indicated significant tumor size reduction compared to control groups .
  • CNS Activity : Some derivatives have been evaluated for central nervous system (CNS) effects. For instance, a compound demonstrated selective inhibition against certain CNS receptors while maintaining low toxicity profiles .

Q & A

Q. What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridine-4-thiol, and how can intermediates be optimized?

The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves multi-step routes, including cyclization, functionalization, and substitution. For example:

  • Core scaffold preparation : Start with pyrrolo[2,3-b]pyridine intermediates via cyclization of aminopyridine derivatives using NaH/MeI for methylation .
  • Thiol introduction : Replace a halogen (e.g., chlorine at position 4) with a thiol group via nucleophilic substitution. For instance, using thiourea or sodium hydrosulfide under controlled pH and temperature .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the thiol derivative .

Q. How is the structure of 1H-pyrrolo[2,3-b]pyridine-4-thiol characterized in academic research?

Structural elucidation relies on:

  • X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., S-H···N hydrogen bonds) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., thiol proton at δ 3.5–4.5 ppm) .
  • LC-MS : Confirm molecular weight and purity (>95%) using reverse-phase C18 columns with ESI+ ionization .
    • Elemental analysis : Validate empirical formulas (e.g., C7_7H5_5N2_2S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for 1H-pyrrolo[2,3-b]pyridine-4-thiol derivatives?

SAR studies require systematic modification of substituents and evaluation of biological activity:

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups at positions 2, 5, or 7 to assess effects on reactivity or binding .
  • Biological assays : Test anti-inflammatory activity via COX-2 inhibition (IC50_{50} values) or antimicrobial efficacy using MIC assays against S. aureus and E. coli .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity .

Q. How can contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives be resolved?

Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., RAW 264.7 for inflammation) and controls (e.g., indomethacin for COX-2) .
  • Purity validation : Apply HPLC-DAD (>98% purity) and elemental analysis to exclude impurities as confounding factors .
  • Comparative studies : Re-test disputed compounds under identical conditions. For example, re-evaluate anti-inflammatory activity with TNF-α ELISA to verify earlier COX-2 data .

Q. What computational methods predict the reactivity of 1H-pyrrolo[2,3-b]pyridine-4-thiol in nucleophilic substitutions?

Advanced modeling tools include:

  • Molecular docking (AutoDock Vina) : Simulate binding to cysteine residues in target enzymes (e.g., thioredoxin reductase) to predict thiol reactivity .
  • Reactivity descriptors : Calculate Fukui indices (NPA charges via Gaussian) to identify nucleophilic/electrophilic sites .
  • Solvent effects : Use COSMO-RS to model solvent interactions in substitution reactions (e.g., DMF vs. THF) .

Methodological Considerations

  • Synthetic challenges : Thiol oxidation to disulfides can occur; use inert atmospheres (N2_2) and antioxidants (BHT) during synthesis .
  • Biological assay optimization : Adjust cell viability assays (MTT) to account for thiol-mediated redox interference .

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